molecular formula C15H12ClNO5 B11764210 (4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol

(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol

Cat. No.: B11764210
M. Wt: 321.71 g/mol
InChI Key: APVNVQKFSASESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol is a complex organic compound that features a chlorophenyl group and a nitro-dihydrobenzo-dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethanol under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethyl acetate and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as column chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethyl acetate, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-1,4-Benzodioxane: Shares a similar dioxane structure but lacks the chlorophenyl group.

    2,3-Dihydrobenzo[b][1,4]dioxin-5-ol: Similar dioxin structure with different substituents.

Uniqueness

What sets (4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol apart is its unique combination of a chlorophenyl group and a nitro-dihydrobenzo-dioxin moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H12ClNO5

Molecular Weight

321.71 g/mol

IUPAC Name

(4-chlorophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol

InChI

InChI=1S/C15H12ClNO5/c16-10-3-1-9(2-4-10)15(18)11-7-13-14(22-6-5-21-13)8-12(11)17(19)20/h1-4,7-8,15,18H,5-6H2

InChI Key

APVNVQKFSASESK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.